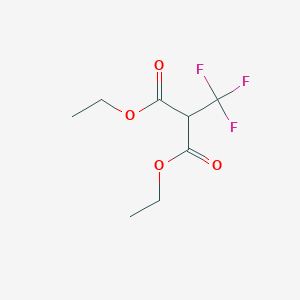
2,7-dibromoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromoanthracene (2,7-DBA) is an organic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs). It is a white solid with a molecular weight of 281.9 g/mol and a melting point of 124-125°C. 2,7-DBA is a synthetic compound that is used as a model for studying the biological effects of PAHs. It is used in the laboratory to study the effects of PAHs on the environment, biochemistry, and physiology.
Applications De Recherche Scientifique
2,7-dibromoanthracene is used in scientific research to study the effects of PAHs on the environment, biochemistry, and physiology. It is used to study the mechanism of action of PAHs on cells and tissues, as well as their biochemical and physiological effects. It has also been used to study the effects of PAHs on the development of cancer.
Mécanisme D'action
2,7-dibromoanthracene is believed to act as a carcinogen by inducing DNA damage and mutations. It is believed to interact with cellular macromolecules, such as DNA, proteins, and lipids, which can lead to the formation of reactive intermediates. These reactive intermediates can then interact with cellular macromolecules to cause damage and mutations.
Biochemical and Physiological Effects
2,7-dibromoanthracene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and mutations, alter gene expression, induce oxidative stress, and disrupt cell signaling pathways. It has also been shown to induce apoptosis and necrosis, as well as to cause cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-dibromoanthracene has a number of advantages and limitations for laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also relatively inexpensive and can be used to study a variety of biological effects. However, it is not water soluble and can be toxic to cells and tissues.
Orientations Futures
The future of research on 2,7-dibromoanthracene is promising. Further research is needed to better understand the mechanism of action of PAHs on cells and tissues. Additionally, further research is needed to investigate the potential therapeutic applications of 2,7-dibromoanthracene and other PAHs. Research is also needed to better understand the effects of 2,7-dibromoanthracene on the environment and to develop strategies for minimizing its environmental impact. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing 2,7-dibromoanthracene and other PAHs.
Méthodes De Synthèse
2,7-dibromoanthracene is synthesized in the laboratory by the reaction of 2,7-dibromonaphthalene and anhydrous sodium sulfide in aqueous ethanol. The reaction is conducted at room temperature and yields a white solid of 2,7-dibromoanthracene.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,7-dibromoanthracene can be achieved through a multi-step process involving bromination and cyclization reactions.", "Starting Materials": [ "Anthracene", "Bromine", "Acetic acid", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of anthracene with bromine in acetic acid to form 2,7-dibromoanthracene", "Step 2: Cyclization of 2,7-dibromoanthracene with sulfuric acid to form 2,7-dibenzanthracene", "Step 3: Bromination of 2,7-dibenzanthracene with bromine and hydrogen peroxide to form 2,7-dibromoanthracene" ] } | |
Numéro CAS |
63469-82-9 |
Nom du produit |
2,7-dibromoanthracene |
Formule moléculaire |
C14H8Br2 |
Poids moléculaire |
336 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



